(2S,3R)-2-hydroxy-3-methoxybutanoic acid
Description
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid is a chiral hydroxy acid characterized by a hydroxyl (-OH) group at the C2 position and a methoxy (-OCH₃) group at the C3 position. Hydroxy and methoxy substitutions influence polarity, acidity, and intermolecular interactions, making this compound relevant in pharmaceutical synthesis and specialty chemistry .
Properties
CAS No. |
1509909-38-9 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution Reactions: The hydroxyl and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are typically employed.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug synthesis and in the development of new pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including biodegradable polymers and environmentally friendly solvents.
Mechanism of Action
The mechanism by which (2S,3R)-2-Hydroxy-3-methoxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxy and Methoxy Substitution Patterns
The position and stereochemistry of functional groups significantly alter compound properties:
Key Observations :
- Methoxy vs. Hydroxy: Methoxy groups reduce polarity compared to hydroxy substituents. For example, (2R,3S)-2-((Boc)amino)-3-methoxybutanoic acid (logP ~1.5) is more lipophilic than hydroxy analogs like 3-hydroxy-2-methylbutanoic acid (logP ~0.2) .
- Acidity : The -OH group at C2 in the target compound confers higher acidity (pKa ~2.5–3.0) compared to methoxy-substituted analogs, which lack ionizable protons at that position.
Stereochemical Influences
Stereochemistry dictates reactivity and biological interactions:
- (2S,3R) vs. (2R,3S) Isomers: highlights that stereoisomers like (2R,3S)-3-hydroxy-2-methylbutanoic acid exhibit distinct NMR profiles and crystallization behaviors compared to their (2S,3R) counterparts. Such differences impact drug binding and metabolic pathways .
- Synthesis Challenges : As seen in and , stereoselective synthesis of (2S,3R) configurations often requires chiral auxiliaries or catalysts, increasing complexity compared to racemic mixtures .
Functional Group Modifications
Amino vs. Hydroxy Substitutions
- (2S,3R)-2-Amino-3-hydroxybutanoic acid () has a primary amine at C2, making it more basic (pKa ~9.5 for -NH₂) than the target compound. This amino group enables peptide bond formation, relevant in antibiotic synthesis .
- Methoxy vs. Methyl Groups: The methoxy group in the target compound enhances steric bulk and reduces hydrogen-bonding capacity compared to methyl-substituted analogs like (2S,3R)-3-hydroxy-2-methylbutanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
